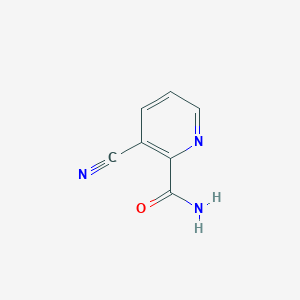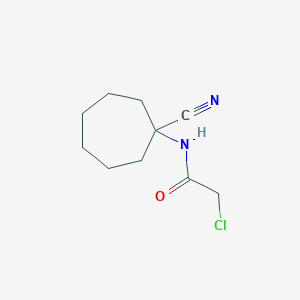
2-Ethyl-2-vinyl-1,3-dioxolane
Descripción general
Descripción
2-Ethyl-2-vinyl-1,3-dioxolane is a cyclic organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a colorless liquid that has a pleasant odor and is commonly used as a solvent in various industries. In recent years, researchers have been exploring the synthesis, mechanism of action, biochemical and physiological effects, and potential applications of this compound.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 2-Ethyl-2-vinyl-1,3-dioxolane is utilized in the synthesis of various compounds. For instance, it's involved in the preparation of 2-methyl-1,3-dioxolane-2-ethanol and 2-(2-bromoethyl)-2- methyl-1,3-dioxolane from 4-hydroxy-2-butanone, useful as methyl vinyl ketone equivalents (Petroski, 2002).
Polymerization and Material Science
2-Vinyl-1,3-dioxolane has been polymerized using α,α′-azobisisobutyronitrile (AIBN) or γ-ray irradiation, resulting in a white amorphous powder with specific solubility and thermal properties. This polymerization highlights its potential in creating novel polymeric materials (Kagiya et al., 1967).
In another study, the cationic ring-opening polymerization of 2-vinyl-1,3-dioxolane was explored at low temperatures, leading to the production of polymers containing both ester and dioxolane units. This demonstrates its versatility in polymer chemistry (Tada et al., 1966).
Chemical Transformations and Derivatives
Research has been conducted on the chemical transformations of 2,2-dialkyl-4-(vinyloxymethyl)-1,3-dioxolanes, showcasing the diverse chemical reactions and products that can be derived from this compound (Shostakovskii et al., 1966).
The synthesis of 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one from derivatives of 2-ethyl-2-vinyl-1,3-dioxolane further exemplifies its role in organic synthesis and the production of valuable chemical intermediates (Mekonnen et al., 2009).
Propiedades
IUPAC Name |
2-ethenyl-2-ethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-7(4-2)8-5-6-9-7/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRYHFPJVIKINJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCCO1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50530468 | |
| Record name | 2-Ethenyl-2-ethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22515-82-8 | |
| Record name | 2-Ethenyl-2-ethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50530468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzo[d]isoxazol-3-yl)ethanone](/img/structure/B1626499.png)
![5,6,7,8-Tetrahydro-1H-[1]benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide](/img/structure/B1626500.png)







![2-Phenyl-octahydro-pyrrolo[3,4-C]pyrrole](/img/structure/B1626511.png)



